![molecular formula C77H119N25O14 B2411493 PAMP-12 (human, porcine) CAS No. 196305-05-2](/img/structure/B2411493.png)
PAMP-12 (human, porcine)
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Overview
Description
PAMP-12 (human, porcine) is a major component of immunoreactive (ir)-PAMP, processed from the adrenomedullin precursor . It is a potent hypotensive peptide and participates in cardiovascular control . It corresponds to amino acids 9 to 20 of proadrenomedullin and is an endogenous peptide agonist of Mas related GPR X2 (MRGPRX2) with an EC50 of 57.2 nM .
Synthesis Analysis
PAMP-12 is processed from the adrenomedullin (AM) precursor . High concentrations of ir-PAMP were observed in the adrenal medulla and in the atrium, comparable to the corresponding concentrations of ir-AM . The peptide was purified to homogeneity from porcine adrenal medulla, and its complete amino acid sequence was determined .Molecular Structure Analysis
The molecular formula of PAMP-12 (human, porcine) is C77H119N25O14 . Its molecular weight is 1618.9 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]- N - [ (2 S )-6-amino-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3- (1 H -indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide .Chemical Reactions Analysis
PAMP-12 is a major component of ir-PAMP and is processed from the AM precursor . It is a potent hypotensive peptide and may participate in cardiovascular control .Physical And Chemical Properties Analysis
The molecular formula of PAMP-12 (human, porcine) is C77H119N25O14 . Its molecular weight is 1618.9 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-6-amino-2- [ [ (2 S )-2- [ [ (2 S )-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3- (1 H -indol-3-yl)propanoyl]amino]- N - [ (2 S )-6-amino-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1- [ [ (2 S )-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3- (1 H -indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide .Scientific Research Applications
Agonist of Mas Related G Protein Coupled Receptor X2 (MRGPRX2)
PAMP-12 (human, porcine) is a potent endogenous peptide agonist of Mas related GPR X2 (MRGPRX2, EC 50 = 57.2 nM) . This receptor is involved in numerous physiological processes, and the interaction of PAMP-12 with MRGPRX2 could be crucial in understanding these processes .
Component of Immunoreactive PAMP
PAMP-12 (human, porcine) is a major component of immunoreactive (ir)-PAMP . This suggests that it plays a significant role in the immune response, and could be used in research related to immunology .
Cardiovascular Control
PAMP-12 (human, porcine) participates in cardiovascular control . It could be used in research related to cardiovascular diseases and the development of potential treatments .
Hypotensive Peptide
PAMP-12 (human, porcine) is a potent hypotensive peptide . It can cause hypotension through inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . This makes it a valuable tool in research related to blood pressure regulation and related disorders .
Mechanism of Action
Target of Action
PAMP-12 (human, porcine) is an endogenous peptide agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes.
Mode of Action
PAMP-12 interacts with its primary target, MRGPRX2, and triggers a series of biochemical reactions. It has been found to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . This interaction and the subsequent inhibition of catecholamine secretion contribute to the hypotensive effects of PAMP-12 .
Biochemical Pathways
It is known that the compound’s interaction with mrgprx2 can lead to changes in cellular calcium levels . This could potentially affect a variety of cellular processes, given the role of calcium as a secondary messenger in many signal transduction pathways.
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUWKYBPCFUDDK-DYQOJKGJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N25O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PAMP-12 (human, porcine) |
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